molecular formula C9H11BrO2 B12325667 5-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one

5-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12325667
M. Wt: 231.09 g/mol
InChI Key: YEMZSMIRYUSOKA-UHFFFAOYSA-N
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Description

5-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one is a heterocyclic compound with a bromine atom attached to the chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one can be achieved through several methods. One common approach involves the bromination of a precursor compound, such as 4a,5,6,7,8,8a-hexahydrochromen-4-one, using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium on carbon (Pd/C).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), solvents like acetone or water.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), solvents like tetrahydrofuran (THF) or diethyl ether.

Major Products

    Substitution: Formation of substituted chromenone derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Mechanism of Action

The mechanism of action of 5-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form halogen bonds with target molecules, influencing their activity and function . The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

5-bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C9H11BrO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h4-6,8-9H,1-3H2

InChI Key

YEMZSMIRYUSOKA-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(C1)Br)C(=O)C=CO2

Origin of Product

United States

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